

Comparative Guide to Analytical Methods for Ibrutinib (CAS RN: 960374-59-8)

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Compound of Interest

Compound Name: 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor. The information presented is intended to assist in the selection of appropriate analytical techniques for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.

Introduction to Ibrutinib

Ibrutinib is a first-in-class, orally administered BTK inhibitor used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.^[1] It functions by irreversibly binding to BTK, a key component of the B-cell receptor (BCR) signaling pathway, thereby inhibiting B-cell proliferation and survival.^[1] Accurate and precise quantification of Ibrutinib in biological matrices and pharmaceutical dosage forms is crucial for ensuring its therapeutic efficacy and safety.

Quantitative Data Presentation

A variety of analytical techniques have been developed and validated for the determination of Ibrutinib. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^{[1][2]} The following tables summarize the key performance parameters of these methods.

Table 1: Comparison of HPLC Methods for Ibrutinib Quantification

Method	Matrix / Dosage Form	Linearity Range (µg/mL)	Limit of Detection (LOD) (µg/mL)	Limit of Quantitation (LOQ) (µg/mL)	Accuracy (%)	Reference
RP-HPLC	Bulk and Tablet	30 - 70	2.4	6.34	Not Specified	[3]
RP-HPLC	Pharmaceutical Forms	5 - 30	0.90	2.80	99.74 - 100.23	[4]
HPLC	Pharmaceutical Preparations	3.5 - 2100	0.6927	Not Specified	Not Specified	[5]
LC-MS/MS	Bulk Drug	0.45 - 5.0	0.134	0.45	Not Specified	[1]

Table 2: Comparison of LC-MS/MS Methods for Ibrutinib Quantification in Human Plasma

Linearity Range (ng/mL)	Lower Limit of Quantitation (LLOQ) (ng/mL)	Intraday Precision (%RSD)	Interday Precision (%RSD)	Accuracy (%)	Reference
0.5 - 48 (ppb)	0.5 (ppb)	< 15	< 15	Within acceptable limits	[6]
0.2 - 520	Not Specified	1.88 - 6.04	Not Specified	99.4 - 110	[7] [8]

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are summaries of typical experimental protocols for HPLC and LC-MS/MS

analysis of Ibrutinib.

Protocol 1: RP-HPLC Method for Ibrutinib in Tablet Dosage Form[3]

- Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a PDA detector.
- Column: Phenomenex Luna C18 (4.6 x 150mm, 5µm).
- Mobile Phase: A mixture of methanol and acetonitrile (25:75 v/v) run in isocratic mode.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 250 nm.
- Sample Preparation: Not detailed in the provided search results.
- Validation: The method was validated according to ICH Q2 (R1) and USFDA guidelines for parameters including linearity, specificity, accuracy, precision, robustness, LOD, and LOQ.

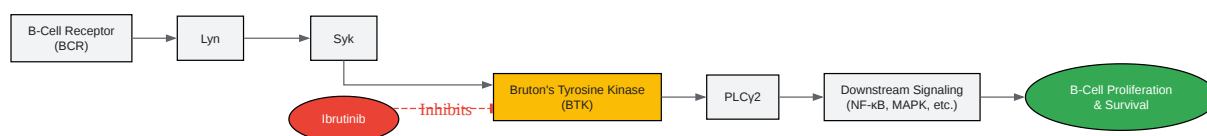
Protocol 2: LC-MS/MS Method for Ibrutinib in Human Plasma[6][7]

- Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer.
- Column: A suitable C18 column.
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).[7]
- Flow Rate: Typically in the range of 0.25 - 1.0 mL/min.[2][7]
- Ionization: Positive electrospray ionization (ESI).[7]
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Ibrutinib and an internal standard.

- Sample Preparation: Protein precipitation with acetonitrile is a common method for extracting Ibrutinib from plasma samples.[7]
- Validation: The method was validated according to ICH M10 guidelines, assessing specificity, carry-over, LLOQ, linearity, accuracy, precision, matrix effects, and stability.[6]

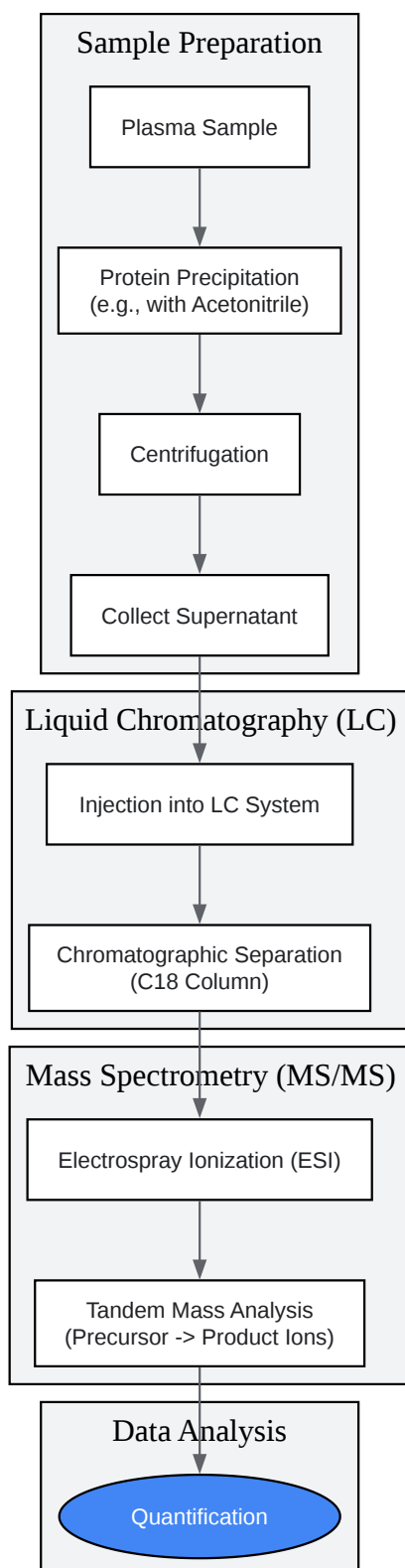
Signaling Pathway and Experimental Workflow

To provide a better understanding of Ibrutinib's mechanism of action and the analytical process, the following diagrams are provided.



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Caption: Ibrutinib's mechanism of action in the B-Cell Receptor signaling pathway.



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Caption: A typical workflow for the analysis of Ibrutinib in plasma by LC-MS/MS.

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